molecular formula C24H32N4O B4863619 N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA

N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA

Cat. No.: B4863619
M. Wt: 392.5 g/mol
InChI Key: JBPKTEGZFLIXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA is a complex organic compound characterized by its unique adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrazolyl group can be synthesized via a condensation reaction involving hydrazine and a diketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
  • 5-METHYL-1,3-ADAMANTANEDIOL
  • DIMETHYL 5-METHYL-1H-PYRROLO [2,3-B]PYRIDINE-1,3-DICARBOXYLATE

Uniqueness

N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA stands out due to its combination of adamantyl and pyrazolyl groups, which confer unique chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-15-5-4-6-18(7-15)14-28-17(3)22(16(2)27-28)25-23(29)26-24-11-19-8-20(12-24)10-21(9-19)13-24/h4-7,19-21H,8-14H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPKTEGZFLIXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
Reactant of Route 3
Reactant of Route 3
N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
Reactant of Route 4
Reactant of Route 4
N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
Reactant of Route 5
Reactant of Route 5
N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
Reactant of Route 6
Reactant of Route 6
N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.